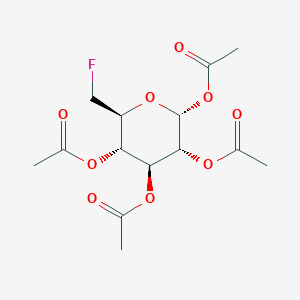
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose is a synthetic carbohydrate derivative It is structurally characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions, a deoxy group at the 6 position, and a fluorine atom replacing the hydroxyl group at the same position
Métodos De Preparación
The synthesis of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose typically involves multiple steps. One common method includes the acetylation of a glucopyranose derivative followed by the introduction of the fluorine atom. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine for the acetylation process. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Análisis De Reacciones Químicas
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include acids, bases, and specific nucleophiles. The major products formed depend on the type of reaction and the conditions employed .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparación Con Compuestos Similares
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose can be compared with other similar compounds such as:
1,2,3,4-Tetra-o-acetyl-6-azido-6-deoxy-d-glucopyranose: This compound has an azido group instead of a fluorine atom, which can lead to different reactivity and applications.
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: This derivative contains an amino group, making it useful in different biochemical contexts.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H19FO9 |
|---|---|
Peso molecular |
350.29 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Clave InChI |
NGYYXVXMDLMRLI-RGDJUOJXSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


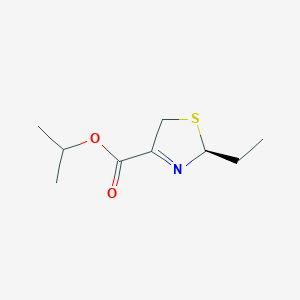
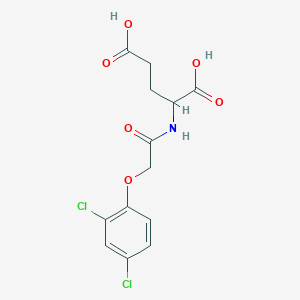
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
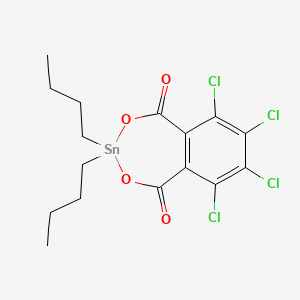
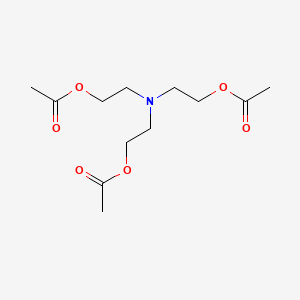
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
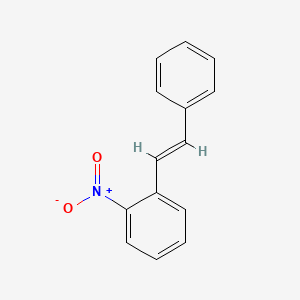
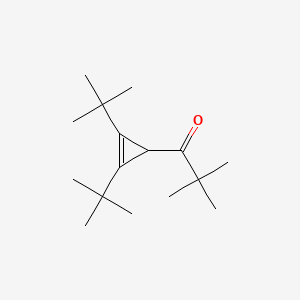
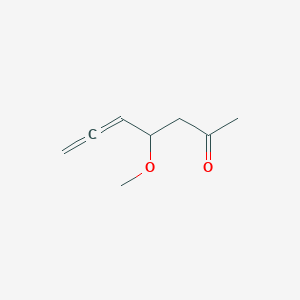

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
